molecular formula C17H25N3O2 B14351550 2-{[4-(Dipropylamino)-3-methylphenyl]methylidene}propanediamide CAS No. 91222-43-4

2-{[4-(Dipropylamino)-3-methylphenyl]methylidene}propanediamide

Katalognummer: B14351550
CAS-Nummer: 91222-43-4
Molekulargewicht: 303.4 g/mol
InChI-Schlüssel: OWDRZSWMMIQYRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[4-(Dipropylamino)-3-methylphenyl]methylidene}propanediamide is an organic compound with a complex structure that includes a dipropylamino group and a methylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Dipropylamino)-3-methylphenyl]methylidene}propanediamide typically involves the reaction of 4-(dipropylamino)-3-methylbenzaldehyde with propanediamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product, making it suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-{[4-(Dipropylamino)-3-methylphenyl]methylidene}propanediamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperature, pressure, and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Wissenschaftliche Forschungsanwendungen

2-{[4-(Dipropylamino)-3-methylphenyl]methylidene}propanediamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2-{[4-(Dipropylamino)-3-methylphenyl]methylidene}propanediamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-{[4-(Dipropylamino)-3-methylphenyl]methylidene}propanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

91222-43-4

Molekularformel

C17H25N3O2

Molekulargewicht

303.4 g/mol

IUPAC-Name

2-[[4-(dipropylamino)-3-methylphenyl]methylidene]propanediamide

InChI

InChI=1S/C17H25N3O2/c1-4-8-20(9-5-2)15-7-6-13(10-12(15)3)11-14(16(18)21)17(19)22/h6-7,10-11H,4-5,8-9H2,1-3H3,(H2,18,21)(H2,19,22)

InChI-Schlüssel

OWDRZSWMMIQYRF-UHFFFAOYSA-N

Kanonische SMILES

CCCN(CCC)C1=C(C=C(C=C1)C=C(C(=O)N)C(=O)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.